molecular formula C27H23NO4 B177707 benzyl 4,5-bis(benzyloxy)picolinate CAS No. 112334-42-6

benzyl 4,5-bis(benzyloxy)picolinate

Cat. No. B177707
M. Wt: 425.5 g/mol
InChI Key: NNVNDLCNXISESU-UHFFFAOYSA-N
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Patent
US04777252

Procedure details

21.5 g (156 mmol) of potassium carbonate was added to a suspension of 29.4 g (120 mmol) of 1,4-dihydro-5-(phenylmethoxy)-4-oxo-2-pyridinecarboxylic acid in 350 ml of N,N-dimethylformamide (DMF) and stirred for 1 hour at room temperature. 31 ml (264 mmol) of benzylbromide was added and the mixture was heated at 100° C. under stirring for 25 hours. After cooling to room temperature, the DMF was distilled off in vacuo and the residue triturated with ethyl acetate with short heating to 60° C. 40 g of inorganic salts were filtered off, the filtrate was concentrated to ca. 75 ml and chromatographed on silica gel with ethyl acetate:petroleum ether 90:10 as eluent. Yield: 35.5 g; melting point 116.7° C.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]1([CH2:13][O:14][C:15]2[C:16](=[O:24])[CH:17]=[C:18]([C:21]([OH:23])=[O:22])[NH:19][CH:20]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:25](Br)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CN(C)C=O>[C:26]1([CH2:25][O:24][C:16]2[C:15]([O:14][CH2:13][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[CH:20][N:19]=[C:18]([C:21]([O:23][CH2:13][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[O:22])[CH:17]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
29.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC=1C(C=C(NC1)C(=O)O)=O
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 100° C.
STIRRING
Type
STIRRING
Details
under stirring for 25 hours
Duration
25 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
DISTILLATION
Type
DISTILLATION
Details
the DMF was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
with short heating to 60° C
FILTRATION
Type
FILTRATION
Details
40 g of inorganic salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to ca. 75 ml
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with ethyl acetate:petroleum ether 90:10 as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)COC1=CC(=NC=C1OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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